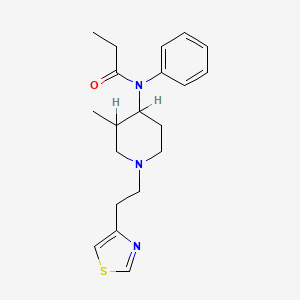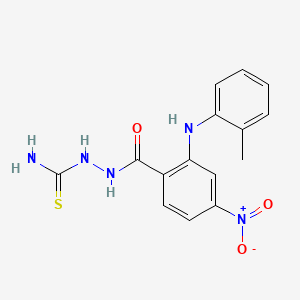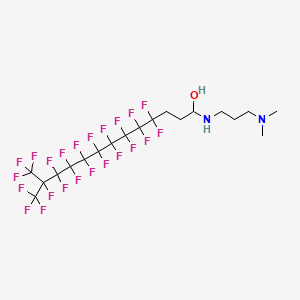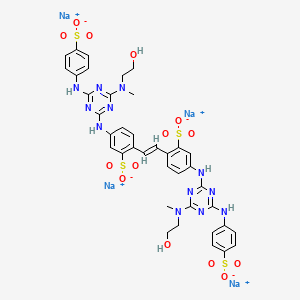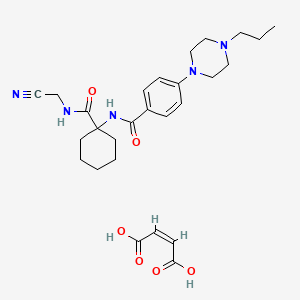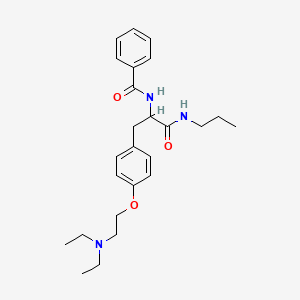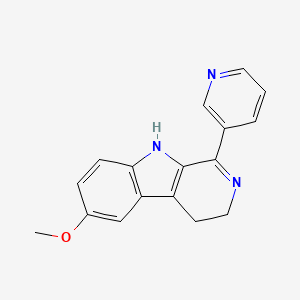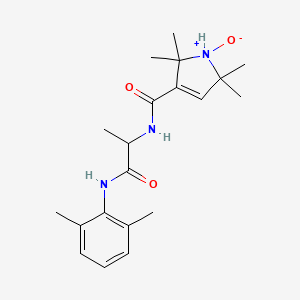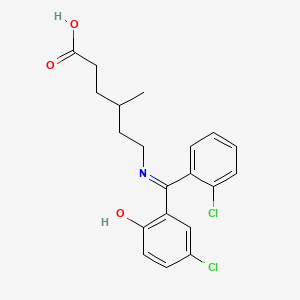
(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals for their therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline typically involves multi-step organic reactions. The process may start with the formation of the ergoline core, followed by the introduction of the triazole moiety through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline is studied for its unique structural properties and reactivity. It serves as a model compound for understanding ergoline derivatives.
Biology
In biology, this compound may be used to study receptor interactions and signal transduction pathways due to its potential binding affinity to various biological targets.
Medicine
In medicine, ergoline derivatives are known for their therapeutic effects, including treatment of migraines, Parkinson’s disease, and other neurological conditions. This compound may have similar applications.
Industry
In the industry, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline likely involves interaction with specific molecular targets such as receptors or enzymes. The triazole moiety may enhance binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ergoline: The parent compound with a similar core structure.
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease.
Uniqueness
(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline is unique due to the presence of the triazole moiety, which may confer distinct biological activities and chemical reactivity compared to other ergoline derivatives.
Properties
CAS No. |
115178-30-8 |
|---|---|
Molecular Formula |
C18H21N5 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(6aR,9S,10aR)-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H21N5/c1-22-8-12(9-23-11-19-10-21-23)5-15-14-3-2-4-16-18(14)13(7-20-16)6-17(15)22/h2-4,7,10-12,15,17,20H,5-6,8-9H2,1H3/t12-,15+,17+/m0/s1 |
InChI Key |
AIBHLZVVPXCTKY-XGWLTEMNSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5 |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



